

4-Bromo-2-ethylbenzoic acid molecular weight

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Compound of Interest

Compound Name: 4-Bromo-2-ethylbenzoic acid

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An In-depth Technical Guide to **4-Bromo-2-ethylbenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-2-ethylbenzoic acid**, a key intermediate in organic synthesis. It covers its chemical and physical properties, a representative synthetic pathway, potential applications in research and development, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

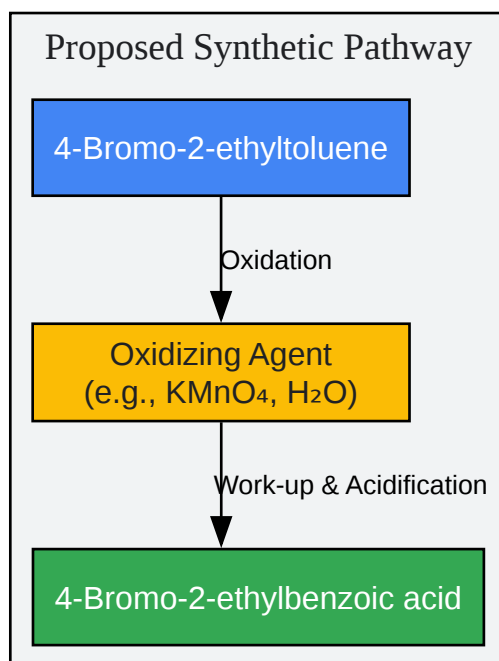
4-Bromo-2-ethylbenzoic acid is a substituted benzoic acid derivative. Its chemical structure incorporates a bromine atom and an ethyl group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules. The compound typically appears as a crystalline solid[1].

Table 1: Physicochemical Properties of **4-Bromo-2-ethylbenzoic acid**

Property	Value	Source
Molecular Weight	229.07 g/mol	[2][3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2][4]
CAS Number	644984-78-1	[1][2][4]
IUPAC Name	4-bromo-2-ethylbenzoic acid	
Physical Form	Crystalline Solid	[1]
Purity	Typically ≥95%	
InChI Key	QICLFMFOLSIPOD- UHFFFAOYSA-N	[1]
Storage	Sealed in a dry environment at room temperature or 2-8°C.	[5]

Synthesis and Purification

While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach involves the oxidation of the corresponding ethyl-substituted toluene. This method is analogous to the synthesis of similar benzoic acid derivatives.



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Caption: A proposed synthetic route for **4-Bromo-2-ethylbenzoic acid**.

Experimental Protocol: Synthesis via Oxidation

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-ethyltoluene in an aqueous solution.
- **Oxidation:** Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO_4), to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Work-up:** Cool the mixture to room temperature and filter to remove manganese dioxide precipitate.
- **Acidification:** Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

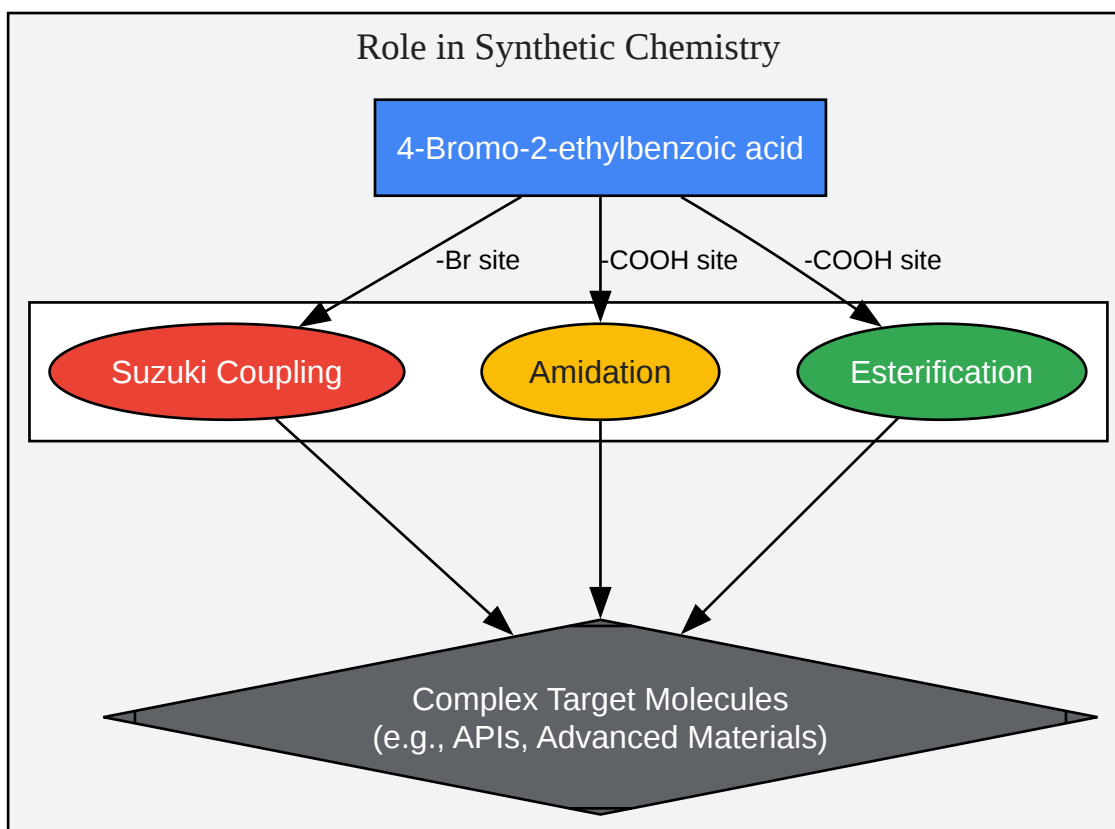
- Isolation & Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

4-Bromo-2-ethylbenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other complex organic molecules. Its functional groups—the carboxylic acid and the bromo group—provide two reactive sites for various chemical transformations.

Analogous to the closely related compound 4-bromo-2-methylbenzoic acid, this molecule can be used in:

- Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds[6].
- Acylation and Esterification: The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecular scaffolds[6][7].
- Synthesis of Heterocycles: It is a valuable starting material for constructing heterocyclic systems, such as isoindolinones, which are privileged structures in medicinal chemistry[6].



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Caption: Reactivity and synthetic utility of **4-Bromo-2-ethylbenzoic acid**.

Experimental Protocols: Characterization

After synthesis and purification, the identity and purity of the compound must be confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol: ^1H NMR Characterization

- Sample Preparation: Accurately weigh approximately 5-10 mg of the purified **4-Bromo-2-ethylbenzoic acid** and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

- Data Acquisition: Acquire a proton (^1H) NMR spectrum. A standard acquisition includes 16-64 scans, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- Spectral Analysis:
 - Chemical Shift (δ): Identify peaks corresponding to the aromatic protons, the methylene ($-\text{CH}_2-$) protons of the ethyl group, the methyl ($-\text{CH}_3$) protons of the ethyl group, and the acidic proton of the carboxylic acid.
 - Integration: Integrate the peak areas to confirm the relative ratio of protons in the molecule.
 - Splitting Patterns (Multiplicity): Analyze the coupling patterns (e.g., triplet for the methyl group, quartet for the methylene group) to confirm the connectivity of the ethyl group.

Safety and Handling

4-Bromo-2-ethylbenzoic acid is classified with the GHS signal word "Warning" and is associated with the following hazards:

- H315: Causes skin irritation[2].
- H318/H319: Causes serious eye damage or irritation[2][5].
- H335: May cause respiratory irritation[5].
- H372: May cause damage to organs through prolonged or repeated exposure[2].

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.

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